REACTION_CXSMILES
|
[H-].[Na+].[C:3](=O)(OCC)[O:4]CC.F[C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([C:18](=[O:20])[CH3:19])[CH:17]=1.[OH-].[Na+]>C1C=CC=CC=1>[OH:20][C:18]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:17]=2)[O:21][C:3](=[O:4])[CH:19]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed under a nitrogen atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ether (100 mL×2)
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.66 mmol | |
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[C:3](=O)(OCC)[O:4]CC.F[C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16]([C:18](=[O:20])[CH3:19])[CH:17]=1.[OH-].[Na+]>C1C=CC=CC=1>[OH:20][C:18]1[C:16]2[C:15](=[CH:14][CH:13]=[CH:12][CH:17]=2)[O:21][C:3](=[O:4])[CH:19]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed under a nitrogen atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ether (100 mL×2)
|
Type
|
FILTRATION
|
Details
|
The white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.66 mmol | |
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |